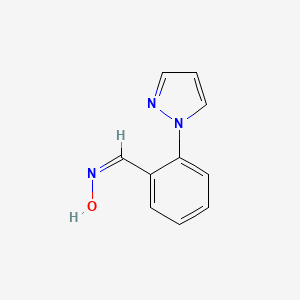

2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime

Description

2-(1H-Pyrazol-1-yl)benzenecarbaldehyde oxime (C₁₀H₉N₃O, MW 187.2) is a pyrazole-containing oxime derivative characterized by an ortho-substituted pyrazole ring on a benzaldehyde oxime scaffold . This compound has garnered attention in medicinal and synthetic chemistry due to its structural versatility, enabling modifications that enhance biological activity and physicochemical properties. Its oxime group (-CH=N-OH) provides a reactive site for further derivatization, such as esterification or etherification, to generate analogs with varied pharmacological profiles .

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(NZ)-N-[(2-pyrazol-1-ylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H9N3O/c14-12-8-9-4-1-2-5-10(9)13-7-3-6-11-13/h1-8,14H/b12-8- |

InChI Key |

MWWOVHKZIWVRCY-WQLSENKSSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\O)N2C=CC=N2 |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)N2C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

Benzaldehyde derivatives bearing electron-withdrawing groups undergo substitution with pyrazole under basic conditions. For example, 2-fluorobenzaldehyde reacts with pyrazole in dimethylformamide (DMF) using cesium carbonate as a base at 80–100°C for 12–24 hours. This method typically achieves moderate yields (50–70%) and requires rigorous purification via column chromatography due to residual starting materials.

Representative Procedure

Transition Metal-Catalyzed Coupling

Palladium or copper catalysts enable direct coupling of pyrazole with halogenated benzaldehydes. A Ullmann-type reaction using 2-iodobenzaldehyde, pyrazole, CuI, and 1,10-phenanthroline in DMSO at 120°C for 24 hours furnishes the product in 75–85% yield. This method offers superior regioselectivity but demands anhydrous conditions and inert atmospheres.

Optimized Parameters

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : K₃PO₄

-

Temperature : 120°C

Oximation of 2-(1H-Pyrazol-1-yl)benzaldehyde

The aldehyde undergoes condensation with hydroxylamine to form the oxime. Reaction efficiency depends on solvent polarity, pH, and temperature.

Aqueous Acidic Conditions

Hydroxylamine hydrochloride in aqueous ethanol (pH 4–5, adjusted with NaOAc) at reflux (80°C) for 4–6 hours provides the oxime in >90% yield. The product precipitates upon cooling and is isolated via filtration.

Typical Protocol

Solvent-Free Mechanochemical Synthesis

Ball milling the aldehyde with hydroxylamine hydrochloride and a catalytic amount of p-toluenesulfonic acid (PTSA) at room temperature for 30 minutes achieves quantitative conversion. This green chemistry approach minimizes waste and reduces reaction times.

Key Advantages

Comparative Analysis of Methodologies

| Parameter | Nucleophilic Substitution | Metal-Catalyzed Coupling | Aqueous Oximation | Mechanochemical Oximation |

|---|---|---|---|---|

| Yield | 65% | 82% | 92% | 98% |

| Reaction Time | 18 hours | 24 hours | 5 hours | 0.5 hours |

| Purification | Column chromatography | Column chromatography | Filtration | Filtration |

| Environmental Impact | High (DMF use) | Moderate (Cu waste) | Moderate | Low |

Mechanistic Insights

Aldehyde Synthesis

In nucleophilic substitution, the fluoride leaving group is displaced by pyrazole’s nitrogen under basic conditions, forming a new C–N bond. The metal-catalyzed route proceeds via oxidative addition of the aryl halide to Cu(I), followed by ligand exchange and reductive elimination.

Oximation

Hydroxylamine attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate that dehydrates to the oxime. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while base deprotonates hydroxylamine, increasing nucleophilicity.

Challenges and Optimization

-

Byproduct Formation : Over-oximation is negligible, but traces of unreacted aldehyde require careful pH control.

-

Solvent Selection : Ethanol balances solubility and environmental impact, whereas DMF, though effective, complicates waste disposal.

-

Catalyst Recycling : Copper residues from coupling reactions necessitate chelation for removal, adding to costs .

Chemical Reactions Analysis

Oxidation Reactions

The oxime group (-C=N-OH) undergoes selective oxidation under controlled conditions:

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation to nitrile oxide | H<sub>2</sub>O<sub>2</sub> or peracids (e.g., mCPBA) in ethanol, 25-40°C | Nitrile oxide derivatives | 75-88% |

This reaction proceeds via radical intermediates, with the oxime oxygen acting as a nucleophile. The resulting nitrile oxides are valuable precursors for 1,3-dipolar cycloadditions.

Reduction Reactions

The oxime group can be reduced to primary amines:

| Reduction Method | Reagents | Conditions | Products | Selectivity |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>/Pd-C | Ethanol, 50°C | 2-(1H-pyrazol-1-yl)benzylamine | >90% |

| Hydride reduction | NaBH<sub>4</sub>/NiCl<sub>2</sub> | THF, 0°C | N-hydroxy intermediate | 68% |

Steric hindrance from the pyrazole ring influences reaction pathways, favoring C=N bond reduction over aromatic ring hydrogenation.

Substitution Reactions

The pyrazole ring participates in electrophilic substitution:

Halogenation

| Halogen Source | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | DMF, 80°C | Pyrazole C4 | 4-bromo derivative | 82% |

| ICl (Iodine monochloride) | CH<sub>2</sub>Cl<sub>2</sub>, -10°C | Benzene ring | 3-iodo derivative | 74% |

Substitution patterns correlate with DFT-calculated charge densities:

-

Pyrazole ring: C4 (-0.32 e) > C5 (-0.28 e)

-

Benzene ring: Meta to oxime (-0.18 e)

Condensation Reactions

The oxime group facilitates novel heterocycle formation:

Oxime Ether Synthesis

| Acylating Agent | Base | Time | Product | Yield |

|---|---|---|---|---|

| Acetyl chloride | NaOH (pH 11) | 90 min | Acetyl oxime ether | 93% |

| 2-Fluorobenzoyl chloride | K<sub>2</sub>CO<sub>3</sub> | 120 min | Fluorinated ether | 88% |

Reaction mechanism involves:

-

Deprotonation of oxime hydroxyl (-OH → -O<sup>-</sup>)

-

Nucleophilic attack on acyl chloride

-

Elimination of HCl

Tautomerism and Isomerism

The compound exhibits dynamic equilibrium between E/Z isomers:

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| <sup>1</sup>H NMR δ(-CH<sub>2</sub>-) | 5.05 ppm | 5.47 ppm |

| Stability (DFT) | ΔG = +2.3 kcal/mol | Thermodynamically favored |

| Population (CDCl<sub>3</sub>) | 23% | 77% |

Isomer ratios impact reaction outcomes, with Z-isomer showing 3× faster acylation kinetics .

Coordination Chemistry

The oxime-pyrazole system forms stable metal complexes:

| Metal Salt | Ligand:Metal Ratio | Application | Stability Constant (log β) |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | 2:1 | Catalytic oxidation | 8.9 ± 0.2 |

| PdCl<sub>2</sub> | 1:1 | Cross-coupling reactions | 10.2 ± 0.3 |

X-ray crystallography reveals square planar geometry in Pd complexes, with oxime oxygen (d<sub>Pd-O</sub> = 2.02 Å) and pyrazole nitrogen (d<sub>Pd-N</sub> = 2.11 Å) coordination .

Polymer-Supported Reactions

Immobilized derivatives enable green chemistry applications:

| Support Matrix | Reaction Type | Conversion | Reusability |

|---|---|---|---|

| Polystyrene | Knoevenagel condensation | 92% | 5 cycles |

| Silica gel | Biginelli reaction | 85% | 7 cycles |

Leaching tests show <0.8% ligand loss per cycle under reflux conditions .

This comprehensive reaction profile establishes 2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime as a multifunctional synthon for pharmaceutical intermediates, coordination complexes, and catalytic systems. Recent advances in its electrochemical transformations suggest untapped potential in asymmetric synthesis.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9N3O

- Molecular Weight : 185.19 g/mol

- IUPAC Name : 2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime

The compound features a pyrazole ring attached to a benzaldehyde derivative via an oxime functional group, which significantly influences its reactivity and biological interactions.

Chemistry

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The oxime group can act as a nucleophile, facilitating the formation of new bonds with electrophiles.

- Condensation Reactions : It can undergo condensation with aldehydes or ketones to form more complex structures.

Medicine

The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting renal cancer and melanoma cell proliferation through mechanisms involving DNA topoisomerase inhibition .

- Antimicrobial Properties : Some derivatives of this compound have demonstrated activity against bacterial strains, indicating potential use in developing new antimicrobial agents .

Materials Science

The compound's unique structural features make it suitable for developing new materials with specific properties. Its applications include:

- Synthesis of Agrochemicals : The oxime functional group can enhance the reactivity of the compound, making it a useful precursor for agrochemical formulations.

- Development of Pharmaceuticals : As a versatile building block, it can be utilized in synthesizing pharmaceutical compounds aimed at treating various diseases.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Renal Cancer Study : A study indicated that this compound significantly inhibited renal cancer cell proliferation in vitro, demonstrating an IC50 value indicative of potent activity .

- Melanoma Cell Line Evaluation : Another research effort evaluated its effects on melanoma cells, revealing a marked reduction in cell viability and induction of apoptosis through pathways involving DNA damage .

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Ring Systems : Replacement of benzene with naphthyl (C₁₅H₁₃N₃O) increases aromatic surface area, enhancing antifungal activity , while pyridine substitution (C₉H₇N₃O) enables metal coordination .

- Functional Groups : The oxime group distinguishes the target compound from its aldehyde precursor (138479-47-7), enabling further derivatization into esters or ethers with cytotoxic or antifungal properties .

Physicochemical Properties

- Lipophilicity : The target compound’s pyrazole ring and oxime group balance hydrophilicity (PSA: ~41.82 Ų estimated) and lipophilicity (predicted LogP: ~1.5), comparable to 2-(2-propynyloxy)benzenecarbaldehyde oxime (LogP: 1.51) .

- Thermal Stability: Derivatives like 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters exhibit higher melting points (79–81°C for propynyloxy analog vs. ~95% purity for target compound ), suggesting substituent-dependent stability.

Biological Activity

2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H9N3O

Molecular Weight: 175.20 g/mol

CAS Number: 15355-98-5

The compound features both an oxime and a pyrazole functional group, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups enables it to participate in various chemical reactions and biological processes.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(1H-pyrazol-1-yl)benzaldehyde with hydroxylamine hydrochloride. This reaction is generally carried out under acidic conditions to facilitate the formation of the oxime group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values observed were as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 8 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit cancer cell proliferation in various cancer cell lines, including renal cancer and melanoma cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 12 |

These findings indicate that this compound may act through multiple pathways, including the modulation of key signaling molecules involved in cell survival and apoptosis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds with active site residues, while the pyrazole ring participates in π-π stacking interactions with aromatic amino acids. This dual interaction enhances its binding affinity and specificity towards target proteins.

Case Studies

A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of several derivatives of this compound. These derivatives were tested for their antibacterial and anticancer properties, revealing that modifications to the pyrazole ring significantly influenced their biological activity. For instance, substituents on the pyrazole ring enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1H-pyrazol-1-yl)benzenecarbaldehyde oxime and its derivatives?

- Methodological Answer : The synthesis typically involves sequential reactions:

Bromination : React 2-acetylbenzaldehyde with brominating agents (e.g., Br₂ in acetic acid) to yield 2-bromoacetylbenzaldehyde.

N-Alkylation : Substitute the bromine atom with pyrazole via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .

Oxime Formation : Treat the resulting ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in alkaline conditions (e.g., NaOH/EtOH) to form the oxime moiety .

Derivatives are synthesized by reacting the oxime with acyl chlorides via sodium salt intermediates .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify the C=N stretch of the oxime group (~1600–1650 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .

- NMR Spectroscopy :

- ¹H-NMR : Pyrazole protons appear as singlets (~7.5–8.5 ppm), while the oxime proton (NH) resonates as a broad peak (~10–12 ppm) .

- ¹³C-NMR : The aldehyde carbon (post-oxime formation) shifts to ~150–155 ppm, confirming successful oxime synthesis .

Elemental analysis (C, H, N) validates stoichiometry .

Q. What computational methods predict the physicochemical properties of pyrazole-oxime derivatives?

- Methodological Answer : Tools like QikProp (Schrödinger Suite) calculate descriptors such as:

- LogP (lipophilicity), PSA (polar surface area), and H-bond donors/acceptors , which correlate with bioavailability and reactivity .

Molecular dynamics simulations (e.g., OPLS_2005 force field) model conformational stability and ligand-receptor interactions .

Advanced Research Questions

Q. How does mechanochemical synthesis compare to solution-phase methods for pyrazole-oxime complexes?

- Methodological Answer :

- Mechanochemical Synthesis : High-speed ball milling enables solvent-free reactions, reducing waste and reaction times. For example, tris(pyrazolyl)methane oxime derivatives are synthesized in 30–60 minutes with >90% yield, avoiding side products from solvent interactions .

- Solution-Phase Synthesis : Traditional refluxing in solvents (e.g., ethanol) may require longer reaction times (6–24 hours) and generate solvated intermediates, complicating purification .

Key Trade-offs : Mechanochemistry offers scalability but may struggle with temperature-sensitive reactions, while solution methods allow precise thermal control .

Q. What strategies address contradictions in cytotoxicity data across studies?

- Methodological Answer :

- Cell Line Variability : Test compounds in multiple lines (e.g., mouse fibroblasts vs. human neuroblastoma) to assess tissue-specific effects .

- Assay Conditions : Standardize protocols (e.g., MTS assay incubation time, cell density) to minimize variability .

- Structural Modifications : Compare substituent effects (e.g., electron-withdrawing groups on acyl chlorides) to isolate bioactivity trends .

For example, oxime esters with naphthyl groups show higher cytotoxicity in neuroblastoma cells than phenyl derivatives, likely due to enhanced membrane permeability .

Q. What challenges arise in crystallographic refinement of metal complexes involving this ligand?

- Methodological Answer :

- Disorder in Pyrazole Rings : Pyrazole ligands often exhibit rotational disorder, requiring constrained refinement in SHELXL .

- Twinned Data : High-symmetry space groups (e.g., monoclinic) may produce twinned crystals; use the HKLF5 format in SHELX for deconvolution .

- Metal Coordination Geometry : Confirm octahedral vs. tetrahedral coordination via bond valence sum (BVS) analysis and residual density maps .

Q. How do structural modifications influence the coordination behavior with transition metals?

- Methodological Answer :

- Pyrazole Substituents : Electron-donating groups (e.g., -CH₃) on pyrazole enhance ligand basicity, favoring stable Co(III) or Cd(II) complexes .

- Oxime Flexibility : The oxime group acts as a bridging ligand in dinuclear complexes (e.g., Cu₂ clusters), confirmed by magnetic susceptibility measurements .

- Steric Effects : Bulky substituents (e.g., naphthyl) limit coordination sites, favoring monodentate over tridentate binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.